4-Hydroxy Ramelteon beta-D-Glucuronide falls under the classification of:
The synthesis of 4-Hydroxy Ramelteon beta-D-Glucuronide primarily occurs through metabolic pathways involving the enzyme UDP-glucuronosyltransferase. This enzyme facilitates the conjugation of glucuronic acid to hydroxylated metabolites of Ramelteon.
The synthesis process can be optimized through various conditions including pH adjustments and temperature control to enhance yield and purity .
The molecular formula for 4-Hydroxy Ramelteon beta-D-Glucuronide is , with a molecular weight of approximately . The structure features multiple hydroxyl groups and a glucuronic acid moiety attached to the core indane structure derived from Ramelteon.
The primary chemical reactions involving 4-Hydroxy Ramelteon beta-D-Glucuronide are related to its formation during metabolic processes:
These reactions are crucial for detoxifying and facilitating the excretion of Ramelteon's metabolites from the body .
4-Hydroxy Ramelteon beta-D-Glucuronide primarily acts as a metabolite without significant pharmacological activity compared to its parent compound, Ramelteon. Its mechanism involves:
This metabolic pathway ensures that Ramelteon's effects are sustained while minimizing potential side effects associated with unmodified drug molecules .
Relevant data indicate that this compound has low toxicity profiles due to its rapid metabolism and excretion pathways .
While 4-Hydroxy Ramelteon beta-D-Glucuronide itself is not used therapeutically, understanding its role is crucial in pharmacokinetic studies related to Ramelteon's efficacy and safety profile. It serves as an important marker in:
CAS No.: 7432-25-9
CAS No.: 17087-29-5
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: